Desfluoro Bicalutamide
Overview
Description
Desfluoro Bicalutamide is a chemical compound known for its role as an impurity in Bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer . The molecular formula of this compound is C18H15F3N2O4S, and it has a molecular weight of 412.38 g/mol . This compound is characterized by its white to off-white solid form and is sparingly soluble in chloroform and methanol .
Mechanism of Action
Target of Action
Desfluoro Bicalutamide, like its parent compound Bicalutamide, is a non-steroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors play a crucial role in the development and progression of prostate cancer by mediating the effects of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue .
Mode of Action
This compound acts by competing with androgens for the binding of androgen receptors . By binding to these receptors, it blocks the action of androgens of adrenal and testicular origin, thereby inhibiting the growth of normal and malignant prostatic tissue .
Biochemical Pathways
It is known that the drug’s action leads toapoptosis or programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
Bicalutamide, the parent compound of this compound, is known to be slowly and saturably absorbed . It has a long plasma elimination half-life and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites, including this compound, are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Result of Action
The binding of this compound to androgen receptors inhibits the growth of normal and malignant prostatic tissue . This leads to a decrease in the size of the prostate tumor and a reduction in the symptoms associated with prostate cancer . In addition, the drug’s action results in apoptosis, leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by the patient’s metabolic state, which can be influenced by factors such as diet, age, and overall health . Furthermore, the drug’s efficacy and stability can be influenced by the pH and temperature of the environment in which it is stored . The use of bicalutamide has been considered to result in insignificant environmental risk .
Biochemical Analysis
Biochemical Properties
Desfluoro Bicalutamide, like its parent compound Bicalutamide, is likely to interact with androgen receptors . It may inhibit the stimulation of normal and malignant prostatic tissue growth by androgens of adrenal and testicular origin .
Cellular Effects
Given its structural similarity to Bicalutamide, it may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially including androgen receptors . This could lead to changes in gene expression and possibly enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Bicalutamide involves multiple steps. One common method includes the reaction of phenylthiol with sodium hydride in tetrahydrofuran to form N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[phenylthio]-2-hydroxy-2-methylpropanamide . This intermediate is then subjected to further reactions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents like tetrahydrofuran and reagents such as sodium hydride .
Chemical Reactions Analysis
Types of Reactions
Desfluoro Bicalutamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert sulfides to sulfoxides or sulfones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in the presence of water or a mixture of water and a water-miscible solvent.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride and tetrahydrofuran are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Desfluoro Bicalutamide is primarily used in scientific research as an impurity standard for Bicalutamide . Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Bicalutamide.
Biology: Investigated for its biological activity and potential effects on androgen receptors.
Medicine: Studied for its role in the development and quality control of antiandrogen drugs.
Industry: Used in the pharmaceutical industry for the synthesis and quality assurance of Bicalutamide.
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: A nonsteroidal antiandrogen used in prostate cancer treatment.
Flutamide: Another nonsteroidal antiandrogen with similar applications.
Nilutamide: A nonsteroidal antiandrogen used in combination with surgical castration for prostate cancer treatment.
Uniqueness
Desfluoro Bicalutamide is unique in its structure due to the absence of a fluorine atom compared to Bicalutamide. This structural difference can influence its chemical properties and biological activity . Compared to other antiandrogens, this compound is primarily studied as an impurity rather than a therapeutic agent .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c1-17(25,11-28(26,27)14-5-3-2-4-6-14)16(24)23-13-8-7-12(10-22)15(9-13)18(19,20)21/h2-9,25H,11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNOJUTJPBYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-05-4 | |
Record name | Desfluoro bicalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desfluoro bicalutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESFLUORO BICALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15LQ88H10F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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